molecular formula C14H10O2 B1609679 1,2-Bis(4-hydroxyphenyl)acetylene CAS No. 22608-45-3

1,2-Bis(4-hydroxyphenyl)acetylene

Cat. No. B1609679
CAS RN: 22608-45-3
M. Wt: 210.23 g/mol
InChI Key: YAPDVYKTEDPFBG-UHFFFAOYSA-N
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Description

1,2-Bis(4-hydroxyphenyl)acetylene, commonly known as Bisphenol A (BPA), is an organic compound that is widely used in the production of polycarbonate plastics and epoxy resins. BPA is a colorless solid that is soluble in organic solvents, but insoluble in water. The compound has drawn significant attention from the scientific community due to its potential health effects, particularly its endocrine-disrupting properties.

Scientific Research Applications

Material Science Applications

Research has explored the synthesis of symmetric diarylacetylenes, highlighting their potential in material science due to their high solution-state fluorescence quantum yields. These compounds, including those related to 1,2-Bis(4-hydroxyphenyl)acetylene, have been synthesized through one-pot processes and studied for their photoluminescence properties, indicating their utility in developing new fluorescent materials (Brown & Eichler, 2011).

Environmental Science and Biodegradation

Bisphenol A (BPA), closely related to 1,2-Bis(4-hydroxyphenyl)acetylene in structure, has been extensively studied for its environmental impact, particularly its endocrine-disruptive effects on aquatic organisms. The increased human exposure to BPA, mainly through food, has prompted research into its biodegradation and metabolism by microorganisms and mammals, aiming at reducing its environmental footprint (Kang, Katayama, & Kondo, 2006).

Chemical Synthesis and Catalysis

Studies have also focused on the chemistry of acetylene derivatives, including the P-C bond activation and 1,1-carboboration reactions involving diarylphosphinyl-substituted acetylenes. These reactions lead to new compounds with potential applications in catalysis and organic synthesis, further demonstrating the versatility of acetylene derivatives in chemical research (Ekkert, Kehr, Fröhlich, & Erker, 2011).

Advanced Polymer Research

The development of functional polymers through the atom-economical synthesis of poly(pyrazolylnaphthalene)s showcases another application area. This process involves the oxidative polycoupling of phenylpyrazole and internal diynes, resulting in polymers with high thermal stability, good film-forming properties, and high refractive indices. Such research indicates the potential of 1,2-Bis(4-hydroxyphenyl)acetylene derivatives in creating advanced materials with desirable physical properties (Gao, Lam, Liu, Li, & Tang, 2013).

properties

IUPAC Name

4-[2-(4-hydroxyphenyl)ethynyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPDVYKTEDPFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00430782
Record name 1,2-BIS(4-HYDROXYPHENYL)ACETYLENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4-hydroxyphenyl)acetylene

CAS RN

22608-45-3
Record name 1,2-BIS(4-HYDROXYPHENYL)ACETYLENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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